4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile

Medicinal chemistry Lead optimization Physicochemical profiling

4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile (CAS 477853-94-4; molecular formula C22H20FN5; MW 373.43 g/mol) is a fully substituted pyrimidine-5-carbonitrile derivative bearing a 4-fluorophenyl group at C4, an N-methylpiperazine at C6, and a phenyl ring at C2. The compound belongs to a congeneric series (CAS cluster 477853-XX-X) in which the C4 aryl substituent is systematically varied while the C6 4-methylpiperazino and C2 phenyl groups are conserved.

Molecular Formula C22H20FN5
Molecular Weight 373.4 g/mol
CAS No. 477853-94-4
Cat. No. B3139673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile
CAS477853-94-4
Molecular FormulaC22H20FN5
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)F)C4=CC=CC=C4
InChIInChI=1S/C22H20FN5/c1-27-11-13-28(14-12-27)22-19(15-24)20(16-7-9-18(23)10-8-16)25-21(26-22)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
InChIKeyQFHHIFJRXZPZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile (CAS 477853-94-4): Structural Baseline and Procurement Context


4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile (CAS 477853-94-4; molecular formula C22H20FN5; MW 373.43 g/mol) is a fully substituted pyrimidine-5-carbonitrile derivative bearing a 4-fluorophenyl group at C4, an N-methylpiperazine at C6, and a phenyl ring at C2 . The compound belongs to a congeneric series (CAS cluster 477853-XX-X) in which the C4 aryl substituent is systematically varied while the C6 4-methylpiperazino and C2 phenyl groups are conserved . The pyrimidine-5-carbonitrile core is recognized in medicinal chemistry as a privileged scaffold for kinase inhibitor design, particularly against EGFR and COX-2 [1]. The compound is catalogued as a research-grade building block and is not currently associated with any approved therapeutic agent.

Why 4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile Cannot Be Replaced by Generic In-Class Pyrimidinecarbonitriles


The pyrimidine-5-carbonitrile scaffold tolerates a wide range of C4 and C6 substituents, but substitution pattern profoundly alters both physicochemical and biological properties in ways that prevent simple interchange. The 4-fluorophenyl group introduces an electron-withdrawing effect (Hammett σp = +0.06 for F) distinct from the electron-donating 4-methylphenyl (σp = −0.17) or the more lipophilic 4-chlorophenyl (σp = +0.23) found in close analogs [1]. This modulates the electron density of the pyrimidine ring and consequently affects π-stacking interactions with target protein active sites [2]. The N-methylpiperazine at C6 provides a basic tertiary amine (predicted pKa ~7.5–8.5) that influences solubility, permeability, and potential off-target binding to aminergic receptors, a feature absent in 4-amino or 4-oxo analogs [3]. The specific combination of C4 4-fluorophenyl, C6 4-methylpiperazino, and C2 phenyl creates a unique three-dimensional pharmacophore that cannot be recapitulated by any single-position substitution.

Quantitative Differentiation Evidence for 4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile (CAS 477853-94-4) vs. Closest Analogs


Fluorine vs. Methyl C4 Substituent: Lipophilicity and Hydrogen Bonding Profile Comparison

In the 2-phenyl-5-pyrimidinecarbonitrile scaffold series, replacing the C4 4-fluorophenyl group (target compound, MW 373.43) with a 4-methylphenyl group (CAS 477853-92-2, MW 369.46) alters key drug-likeness parameters. The 4-fluoro substituent is a weak H-bond acceptor (HBA count contributed: 1) whereas the 4-methyl group contributes zero additional HBA capacity [1]. This single-atom difference (F vs. CH3) is predicted to reduce lipophilicity (estimated ΔlogP ≈ −0.3 to −0.5 log units for F vs. CH3 on an aromatic ring) [2]. For procurement decisions in kinase inhibitor programs, the fluorinated analog offers a distinguishable balance of permeability and metabolic stability due to the electron-withdrawing, oxidatively resistant C–F bond.

Medicinal chemistry Lead optimization Physicochemical profiling

Fluorine vs. Chlorine at C4: Molecular Weight and Halogen Bonding Capacity

The target compound (C22H20FN5, MW 373.43, C4 = F) and its 4-chloro analog (CAS 320418-13-1, C22H20ClN5, MW 389.88, C4 = Cl) differ by a single halogen atom [1]. Chlorine is a demonstrated halogen-bond donor in protein–ligand complexes, whereas fluorine rarely participates in halogen bonding due to its high electronegativity and low polarizability [2]. The chloro analog has a higher computed XLogP3-AA of 4.1 and higher molecular weight (ΔMW = +16.45 g/mol) [1]. The fluorinated compound offers lower molecular weight (advantageous for lead-like properties) and avoids potential chlorine-specific off-target interactions such as CYP2C9 inhibition or halogen-bond-mediated binding to thyroid hormone sites [3].

Halogen bonding Crystal engineering Medicinal chemistry

C6 4-Methylpiperazino vs. 6-Oxo: Synthetic Entry Point and Functional Divergence from the Precursor

The target compound is the 6-(4-methylpiperazino) derivative of the oxo-precursor 4-(4-fluorophenyl)-1,6-dihydro-6-oxo-2-phenyl-5-pyrimidinecarbonitrile (CAS 477853-95-5, C17H10FN3O, MW 291.28) [1]. The oxo-precursor contains a lactam functionality at C6 capable of tautomerization and hydrogen bonding, whereas the target compound replaces this with a tertiary amine-bearing piperazine that introduces a basic center (predicted pKa ~8) and two additional rotatable bonds . This transformation fundamentally alters the compound's ionization state at physiological pH, solubility profile, and target engagement capacity. The oxo-precursor is a documented synthetic intermediate for pyrimidine-5-carbonitrile kinase inhibitor programs [2].

Synthetic chemistry Building block Scaffold diversification

Patent Landscape Context: Piperazinyl Pyrimidine Scaffold as Privileged CCR4 Antagonist Chemotype

The piperazinyl pyrimidine chemotype to which the target compound belongs is claimed in multiple patent families as CCR4 (C-C chemokine receptor type 4) antagonists, including US 9,493,453 B2 (granted 2016), assigned to the Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, PLA China, and Peking University [1][2]. The general formula I in these patents encompasses compounds with a pyrimidine core substituted with piperazine at one position and aryl/heteroaryl groups at others. While the specific compound CAS 477853-94-4 is not explicitly exemplified in the available patent text in the public record, its scaffold is squarely within the claimed Markush space [1]. CCR4 is a validated target for atopic dermatitis, asthma, and certain T-cell lymphomas; small-molecule CCR4 antagonists remain a pre-clinical and early clinical opportunity [3]. In contrast, the 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile subclass (CHEBI:112251) lacks the piperazine moiety and is not associated with the CCR4 patent estate, representing a divergent biological target space [4].

CCR4 antagonism Immunology Inflammatory disease Patent analysis

C4 Substituent Electronic Modulation: Fluorophenyl vs. Methoxyphenyl Impact on Pyrimidine Ring Electron Density

Within the 4-aryl-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile series, the C4 4-fluorophenyl substituent (target compound) exerts a distinct electronic influence compared to the 3-methoxyphenyl analog (CAS 477853-89-7, C23H23N5O, MW 385.46) . The 4-fluoro group is inductively electron-withdrawing (−I effect) and weakly resonance-donating (+M effect), whereas the 3-methoxy group is inductively electron-withdrawing but strongly resonance-donating (+M effect) [1]. This differential electronic modulation of the pyrimidine π-system affects the compound's capacity to engage in π–π stacking with aromatic residues (e.g., Tyr, Phe) in kinase ATP-binding pockets, as demonstrated in docking studies of related pyrimidine-5-carbonitriles with EGFR [2]. The 4-fluoro substitution preserves a more electron-deficient pyrimidine ring compared to 3-methoxy, which may favor binding to electron-rich protein environments.

Electronic effects SAR Medicinal chemistry Structure-based design

Recommended Application Scenarios for 4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile (CAS 477853-94-4)


Kinase Inhibitor Lead Optimization: C4 SAR Exploration within the Pyrimidine-5-Carbonitrile Series

The compound serves as a direct comparator in SAR studies investigating the impact of C4 aryl substituent electronic and lipophilic character on kinase inhibition. Compared to the 4-methylphenyl analog (CAS 477853-92-2) and 4-chlorophenyl analog (CAS 320418-13-1), CAS 477853-94-4 provides the fluorinated reference point for multiparameter optimization of EGFR, VEGFR, or PDGFR inhibitors, where the fluorine atom's unique combination of moderate electron withdrawal, small size (comparable to H), and metabolic stability is valued [1]. The pyrimidine-5-carbonitrile scaffold has been validated as an ATP-mimetic kinase inhibitor core in multiple publications [1].

CCR4 Antagonist Development: Accessing Patent-Protected Chemical Space

For programs targeting CCR4-mediated diseases (atopic dermatitis, asthma, cutaneous T-cell lymphoma), CAS 477853-94-4 provides a direct entry into the chemotype claimed in US 9,493,453 B2 and related patent families [2]. The C4 4-fluorophenyl substitution pattern is explicitly within the Markush scope of Formula I in these patents. Procurement of this compound enables competitive intelligence, freedom-to-operate assessment, and potential lead identification within a pre-competitive CCR4 small-molecule antagonist space where no clinical-stage candidates have yet been reported [3].

Physicochemical Property Benchmarking: Fluorine Scanning in Heteroaromatic Scaffolds

The compound is valuable as a reference standard in systematic fluorine-scanning studies. Its computed/measured properties (MW 373.43, predicted logP ~3.5–4.0, zero H-bond donors, five H-bond acceptors) position it as an intermediate-lipophilicity member of the 4-aryl-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile series . When co-procured with the 4-H (CHEBI:112251), 4-CH3 (CAS 477853-92-2), 4-Cl (CAS 320418-13-1), and 3-OCH3 (CAS 477853-89-7) analogs, the full set enables quantitative structure–property relationship (QSPR) modeling of solubility, permeability, and metabolic stability as a function of C4 substitution.

Synthetic Methodology Development: Nucleophilic Aromatic Substitution at the Pyrimidine C6 Position

The target compound is the product of the final-step nucleophilic substitution of a 6-chloro intermediate (accessed from the oxo-precursor CAS 477853-95-5 via POCl3 chlorination) with N-methylpiperazine [4][5]. This makes it a useful reference product for optimizing reaction conditions (solvent, base, temperature, catalyst) for piperazine introduction onto electron-deficient pyrimidine-5-carbonitrile cores, a transformation relevant to both medicinal chemistry scale-up and library synthesis.

Quote Request

Request a Quote for 4-(4-Fluorophenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.